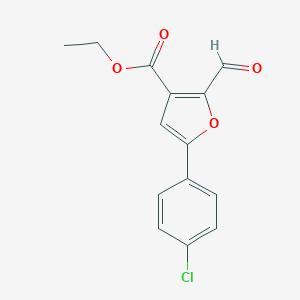

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate and related compounds typically involves chloromethylation of 3-furoates followed by Friedel–Crafts reactions to yield 5-aralkyl-3-furoates. An alternative method includes the condensation of ethylene acetals of 5-substituted levulinic esters with ethyl formate, resulting in 2-formyl-4-oxo-ester derivatives. These derivatives are then cyclised to furans using aqueous acids or to thiophens using phosphorus pentasulphide (Elliott, Janes, & Pearson, 1971).

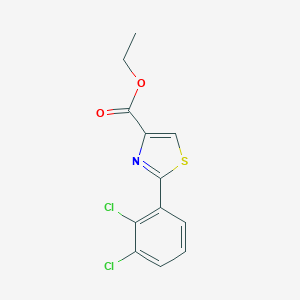

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction. This analysis reveals intricate details about bond lengths, angles, and overall geometry, providing insights into the structural characteristics of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate and its derivatives (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate undergoes various chemical reactions that highlight its reactivity and functional versatility. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate showcases the compound's ability to engage in reactions leading to pyrazole derivatives, indicating a broad spectrum of chemical reactivity (D. Achutha et al., 2017).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate were not identified, related research on compounds such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates provides valuable information. These studies offer insights into solubility, melting points, and other physical characteristics that can be extrapolated to understand the physical behavior of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate (P. Machado et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis of Insecticidal Esters : Elliott, Janes, and Pearson (1971) described the synthesis of 5-aralkyl-3-furoates, using chloromethylation and a Friedel–Crafts reaction, which can be intermediates for creating insecticidal esters. This process involves the cyclization of 2-formyl-4-oxo-ester derivatives to produce furans, a class of compounds with potential applications in insecticidal chemistry (Elliott, Janes, & Pearson, 1971).

Palladium-Catalysed Direct Arylation : Fu, Zhao, Bruneau, and Doucet (2012) investigated the use of esters like methyl 5-bromo-2-furoate in palladium-catalysed direct arylation of heteroaromatics. This method is beneficial for preventing the formation of dimers or oligomers, facilitating the synthesis of biheteroaryls, which have diverse applications in organic chemistry and drug development (Fu, Zhao, Bruneau, & Doucet, 2012).

Crystal Structure Analysis : The crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was examined by Yang (2009). Understanding such structures is crucial for the development of new materials and pharmaceuticals (Hu Yang, 2009).

Glycosidase Inhibitory Activities : Moreno-Vargas, Robina, Demange, and Vogel (2003) explored the synthesis of derivatives of 5-[(3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan-3-carboxylic acid, demonstrating their potential as selective α-L-fucosidase and β-galactosidase inhibitors. This research has implications for the development of treatments for diseases involving glycosidase enzymes (Moreno-Vargas, Robina, Demange, & Vogel, 2003).

Phase Transfer Catalysis : Li and Wang (2002) synthesized aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis, demonstrating a method to create sterically hindered esters. This technique is significant in organic synthesis, particularly in producing compounds that are difficult to synthesize under normal conditions (Li & Wang, 2002).

Synthesis of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate : Yang's (2009) research on synthesizing and determining the crystal structure of a closely related compound provides valuable insights into the structural properties of furoate derivatives, which are essential for pharmaceutical and material science applications (Hu Yang, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQMTOCKSVCBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384013 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175276-64-9 |

Source

|

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)

![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)